(S)-1-Phenyl-1-heptanol, ee 91%
Description
Significance of Chiral Secondary Alcohols in Asymmetric Synthesis
Chiral secondary alcohols are a cornerstone of asymmetric synthesis, serving as versatile intermediates for the construction of complex, stereochemically defined molecules. Their hydroxyl group provides a reactive handle for a multitude of chemical transformations, while the adjacent stereocenter influences the stereochemical outcome of subsequent reactions. The ability to introduce this chiral hydroxyl group with high enantiopurity is a key challenge and a major area of research in organic chemistry.
General Overview of Enantioselective Synthesis Strategies for Chiral Carbinols
Several powerful strategies have been developed to access enantiomerically enriched chiral carbinols (a class of compounds including secondary alcohols). These methods can be broadly categorized as:
Asymmetric Reduction of Prochiral Ketones: This is one of the most common and efficient methods. It involves the use of a chiral catalyst or reagent to selectively reduce one of the two enantiotopic faces of a ketone, leading to the preferential formation of one alcohol enantiomer.
Kinetic Resolution of Racemic Alcohols: This technique involves the selective reaction of one enantiomer of a racemic alcohol mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted and thus enantiomerically enriched. chegg.com
Asymmetric Addition of Organometallic Reagents to Aldehydes: Chiral catalysts can direct the addition of nucleophiles, such as Grignard or organozinc reagents, to aldehydes to produce chiral secondary alcohols with high enantioselectivity.
Contextualization of (S)-1-Phenyl-1-heptanol as a Chiral Building Block/Synthon in Organic Synthesis
(S)-1-Phenyl-1-heptanol, with its defined stereochemistry at the carbinol center, is a valuable chiral building block, or synthon. rsc.org Its structure, featuring a phenyl group and a seven-carbon alkyl chain attached to the stereogenic center, makes it a useful precursor for the synthesis of more complex chiral molecules. The phenyl group can be modified through various aromatic substitution reactions, while the heptyl chain provides a lipophilic segment. The hydroxyl group itself can be used to introduce other functional groups or to direct the stereochemistry of nearby reactions. While specific industrial applications are not widely documented, its potential as a synthon in the synthesis of biologically active compounds is significant. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-phenylheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVCELPUNHGKE-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of S 1 Phenyl 1 Heptanol, Ee 91%
The precise characterization of a chiral compound is essential for its use in synthesis. The following table summarizes the known and predicted physicochemical properties of 1-phenyl-1-heptanol (B1619153). It is important to note that while some data is available for the racemic mixture, specific data for the enantiomerically enriched (S)-form, particularly at 91% ee, is not extensively reported in the literature.
| Property | Value |
| Chemical Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol nih.gov |
| CAS Number | 614-54-0 (for the racemate) nih.gov |
| Physical State | Liquid (predicted) |
| Enantiomeric Excess (ee) | 91% |
| Optical Rotation [α] | Specific rotation data for (S)-1-Phenyl-1-heptanol at 91% ee is not readily available in the cited literature. For comparison, (S)-(-)-1-phenylethanol has a specific rotation of -45° (c=5 in methanol) for the pure enantiomer. sigmaaldrich.com The optical rotation of the 91% ee sample would be proportionally lower. |
Spectroscopic Data:
Detailed spectroscopic data for the enantiomerically pure (S)-1-Phenyl-1-heptanol is not extensively published. However, the spectra would be expected to be very similar to that of the racemic mixture, with the primary difference being observable in chiral environments, such as when using chiral shift reagents in NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum of racemic 1-phenyl-1-heptanol would show characteristic signals for the aromatic protons (in the range of δ 7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group (around δ 4.6 ppm), and the protons of the heptyl chain. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum of the racemate would display distinct signals for the carbons of the phenyl ring, the carbinol carbon, and the carbons of the heptyl chain. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of 1-phenyl-1-heptanol would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. nih.govresearchgate.net
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. nih.gov
Mechanistic Insights into Asymmetric Reactions Yielding S 1 Phenyl 1 Heptanol
Stereoselective Reaction Pathways and Models
The preferential formation of one enantiomer over another is the essence of asymmetric synthesis. wikipedia.org This selectivity is achieved through various strategies that influence the energy of the transition states leading to the different stereoisomeric products.
Substrate-Controlled and Reagent-Controlled Asymmetric Induction
Asymmetric induction is the process by which a chiral feature in the substrate, reagent, catalyst, or environment directs the formation of a particular stereoisomer. wikipedia.org In the synthesis of (S)-1-Phenyl-1-heptanol, both substrate-controlled and reagent-controlled methods can be conceptualized.
Substrate-Controlled Asymmetric Induction: This approach relies on a pre-existing chiral center within the substrate molecule to influence the stereochemical outcome of a subsequent reaction. du.ac.inyoutube.com For instance, if a chiral precursor containing a stereocenter is used, it can direct the formation of the new chiral center at the carbinol carbon. mdpi.comresearchgate.net The chiral pool, which includes naturally occurring enantiomerically enriched compounds like amino acids and carbohydrates, is a common source of such substrates. mdpi.comresearchgate.net
Reagent-Controlled Asymmetric Induction: In this strategy, an achiral substrate is converted into a chiral product through the use of a chiral reagent. du.ac.in This is a highly desirable method as it often avoids the need for lengthy synthetic sequences to prepare a chiral substrate. A prime example is the use of chiral reducing agents to convert an achiral ketone, heptanophenone (B155562), into the chiral alcohol (S)-1-Phenyl-1-heptanol.
| Induction Type | Description | Example Application |
| Substrate-Controlled | A chiral center within the substrate directs the stereochemical outcome. du.ac.inyoutube.com | Reaction of a chiral precursor to form (S)-1-Phenyl-1-heptanol. |
| Reagent-Controlled | A chiral reagent induces stereoselectivity in a reaction with an achiral substrate. du.ac.in | Asymmetric reduction of heptanophenone using a chiral hydride source. |
Diastereoselective and Enantioselective Reaction Analysis
The synthesis of (S)-1-Phenyl-1-heptanol with a high enantiomeric excess involves the careful management of stereoselectivity.
Enantioselectivity: This refers to the preferential formation of one enantiomer over its mirror image. uwindsor.ca In the context of (S)-1-Phenyl-1-heptanol, achieving a 91% ee signifies a highly enantioselective process where the formation of the (S)-enantiomer is significantly favored over the (R)-enantiomer. The enantiomeric excess is a critical measure of the purity of a chiral product and can be determined using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.govresearchgate.net
Diastereoselectivity: When a reaction creates a new stereocenter in a molecule that already contains one, the products are diastereomers. du.ac.in Diastereoselective reactions produce these diastereomers in unequal amounts. While the direct synthesis of (S)-1-Phenyl-1-heptanol from an achiral precursor is an enantioselective process, diastereoselectivity becomes relevant if a chiral auxiliary is employed. The chiral auxiliary would be attached to the substrate, creating a diastereomeric intermediate that then reacts to form the desired product before the auxiliary is removed. wikipedia.org
Investigation of Transition State Structures and Chirality Transfer
The stereochemical outcome of an asymmetric reaction is determined by the relative energies of the diastereomeric transition states. Understanding the geometry and energetics of these transition states is crucial for explaining and predicting the observed selectivity.
Several models have been proposed to rationalize the stereochemical outcome of nucleophilic additions to carbonyl compounds, which is a common method for synthesizing chiral alcohols like 1-phenyl-1-heptanol (B1619153). egyankosh.ac.in These models, including Cram's rule and the Felkin-Anh model, consider the steric and electronic interactions between the incoming nucleophile and the substituents on the carbonyl compound. egyankosh.ac.inmsu.edu
The transfer of chirality from a chiral catalyst or reagent to the product is a key aspect of asymmetric synthesis. rsc.org In the case of catalytic asymmetric reduction of heptanophenone, a chiral catalyst, such as a ruthenium complex with a chiral diamine-diphosphine ligand, can create a chiral environment around the prochiral ketone. nih.govliverpool.ac.uk This forces the hydride to be delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess. The mechanism involves the coordination of the ketone to the metal center, followed by the stereoselective transfer of a hydride from the metal complex to the carbonyl carbon.
Computational Studies and Mechanistic Elucidation
Computational chemistry has become an indispensable tool for investigating reaction mechanisms and understanding the origins of stereoselectivity. nih.gov
Molecular Dynamics Simulations of Reaction Systems
Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of reacting molecules and the role of the solvent in a chemical reaction. rsc.org By simulating the trajectories of atoms and molecules over time, MD can help to explore the conformational landscape of reactants and transition states. arxiv.org
For the synthesis of (S)-1-Phenyl-1-heptanol, MD simulations could be used to:
Model the interaction between the substrate (heptanophenone) and a chiral catalyst in solution.
Investigate the conformational preferences of the catalyst-substrate complex.
Explore the role of solvent molecules in stabilizing or destabilizing different transition state structures.
These simulations can complement experimental studies by providing a molecular-level understanding of the factors that control the stereochemical outcome of the reaction. rsc.org
Quantum Chemical Calculations for Reaction Energetics and Stereochemical Outcomes
Quantum chemical calculations, such as those based on density functional theory (DFT), are powerful methods for studying the electronic structure and energetics of molecules and transition states. nih.govsemanticscholar.org These calculations can be used to:
Calculate the energies of different stereoisomeric products and transition states. This allows for the prediction of the most likely reaction pathway and the expected enantiomeric excess.
Analyze the electronic properties of the reactants and catalysts. This can help to identify the key electronic interactions that govern the stereoselectivity of the reaction.
Visualize the three-dimensional structures of transition states. This provides a detailed picture of the geometry of the reacting molecules at the point of bond formation or cleavage.
For the synthesis of (S)-1-Phenyl-1-heptanol, quantum chemical calculations can be employed to model the transition states for the addition of a hydride to heptanophenone, both in the presence and absence of a chiral catalyst. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the observed 91% ee can be rationalized and the key interactions responsible for the stereoselectivity can be identified.
| Computational Method | Application in Studying (S)-1-Phenyl-1-heptanol Synthesis | Key Insights |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the reaction system in solution. rsc.orgarxiv.org | Understanding catalyst-substrate interactions and solvent effects. |
| Quantum Chemistry (e.g., DFT) | Calculating the energies and structures of reactants, products, and transition states. nih.govsemanticscholar.org | Predicting reaction energetics and the origin of stereoselectivity. |
Advanced Analytical and Spectroscopic Characterization of Enantiomeric Purity
Methodologies for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess relies on creating a chiral environment in which the two enantiomers exhibit different physicochemical properties, leading to their separation or differential interaction. This is primarily achieved through chromatographic and spectroscopic techniques.
Chiral Chromatographic Techniques
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a diastereomeric interaction with the enantiomers, resulting in different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the enantiomeric purity of compounds like 1-Phenyl-1-heptanol (B1619153). Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. Columns like Chiralcel® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated high resolving power for a variety of chiral alcohols. researchgate.netmdpi.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, driven by a combination of hydrogen bonding, π-π interactions, and steric hindrance.
For the analysis of 1-Phenyl-1-heptanol, a normal-phase HPLC method would typically be employed. The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as 2-propanol (isopropanol). The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomers.
Below is a representative data table for the chiral HPLC analysis of a compound structurally similar to 1-Phenyl-1-heptanol, which illustrates the expected performance of such a method.
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
| Retention Time (R)-enantiomer | ~12.5 min |
| Retention Time (S)-enantiomer | ~15.2 min |
| Resolution (Rs) | > 2.0 |
| This table is illustrative and based on methods for structurally related chiral alcohols. |
Chiral Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of volatile compounds like 1-Phenyl-1-heptanol. This method commonly employs capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). gcms.czresearchgate.netgcms.czcapes.gov.br Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity and a hydrophilic exterior. The enantiomers of the analyte can enter the cyclodextrin cavity and interact differently with the chiral environment, leading to different retention times.
For the analysis of 1-Phenyl-1-heptanol, a derivatized β-cyclodextrin column, such as one containing permethylated β-cyclodextrin, would be a suitable choice. gcms.cz The oven temperature program is a critical parameter in chiral GC and is carefully optimized to maximize the resolution between the enantiomeric peaks.
The following table provides typical parameters for a chiral GC analysis of a phenyl alcohol.
| Parameter | Value |
| Column | CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Retention Time (R)-enantiomer | ~18.9 min |
| Retention Time (S)-enantiomer | ~19.5 min |
| Separation Factor (α) | > 1.05 |
| This table is illustrative and based on methods for structurally related chiral alcohols. |
Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique for chiral analysis. nih.govtue.nlspringernature.com In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and high enantioselectivity. nih.govtue.nlnih.gov The separation is based on the differential mobility of the diastereomeric complexes formed between the enantiomers and the chiral selector in the presence of an electric field. The extent of interaction and, consequently, the separation can be fine-tuned by adjusting parameters such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage.
For the analysis of 1-Phenyl-1-heptanol, a method utilizing a neutral or charged cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin, could be developed.
| Parameter | Value |
| Capillary | Fused Silica (50 cm total length, 50 µm I.D.) |
| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) containing 15 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
| This table is illustrative of general chiral CE methods. |
The success of a chiral separation is highly dependent on the selection and optimization of the chiral stationary phase and the mobile phase. researchgate.netresearchgate.net For polysaccharide-based CSPs in HPLC, the choice between cellulose and amylose backbones, as well as the nature of the derivatizing groups (e.g., phenylcarbamates, benzoates), can significantly impact enantioselectivity. The mobile phase composition, including the type and proportion of the organic modifier and the presence of additives, is meticulously optimized to enhance resolution and peak shape.
In chiral GC, the type of cyclodextrin (α, β, or γ) and the nature and degree of substitution on the cyclodextrin rim are crucial for achieving separation. The polarity of the stationary phase and the temperature program are also key variables that are adjusted to resolve the enantiomers. The goal of optimization is to maximize the separation factor (α) and the resolution (Rs) while maintaining reasonable analysis times and peak shapes.
Mass Spectrometry (MS)-Based Approaches for ee Determination
While mass spectrometry (MS) is an achiral detection technique, it can be ingeniously employed for the determination of enantiomeric excess when coupled with a chiral element. ucdavis.edu These methods are often characterized by high sensitivity and speed. One common approach involves the formation of diastereomeric complexes with a chiral selector, which can then be distinguished by their mass-to-charge ratios or their fragmentation patterns in tandem MS (MS/MS).
Another innovative MS-based method involves the use of ion/molecule reactions. In this technique, protonated complexes of the analyte enantiomers with a chiral host, such as a cyclodextrin, are generated in the gas phase via electrospray ionization (ESI). The rates of guest exchange reactions with a reference compound can differ for the two enantiomers, and this kinetic difference can be correlated to the enantiomeric excess of the mixture. ucdavis.edu
More recently, techniques like Molecular Rotational Resonance (MRR) spectroscopy coupled with chiral tagging have shown promise for the rapid and accurate determination of enantiomeric excess without the need for chromatographic separation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the analysis of chiral compounds. nih.govwikipedia.org To determine the enantiomeric excess of a chiral alcohol like (S)-1-Phenyl-1-heptanol, a chiral derivatizing agent (CDA) is often employed. nih.govwikipedia.orgtcichemicals.comresearchgate.netunipi.it A CDA is a chiral auxiliary that reacts with the enantiomers in the sample to form a pair of diastereomers. wikipedia.org Since diastereomers possess different physical and chemical properties, their signals in the NMR spectrum will be distinct and ideally separable. wikipedia.org A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its corresponding acyl chloride. wikipedia.orgtcichemicals.com The reaction of the alcohol with the CDA produces diastereomeric esters. wikipedia.org The integration of the now separate signals for these diastereomers in the ¹H or ¹⁹F NMR spectrum allows for a precise calculation of the enantiomeric excess. The effectiveness of this method relies on the ability of the CDA to induce a significant chemical shift difference between the diastereomers. tcichemicals.com
Advanced Spectroscopic Techniques for Structural Characterization
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of 1-Phenyl-1-heptanol. nih.govjst.go.jpchemspider.com The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. researchgate.net
The ¹H NMR spectrum of 1-Phenyl-1-heptanol exhibits characteristic signals. The protons on the phenyl group typically appear as a multiplet in the aromatic region. The proton on the carbon bearing the hydroxyl group (the carbinol proton) gives a distinct signal, often a triplet, and the protons of the heptyl chain show a series of multiplets at chemical shifts characteristic of alkyl groups.
The ¹³C NMR spectrum complements the ¹H NMR data. It shows a unique signal for the carbinol carbon, as well as distinct signals for the carbons of the phenyl ring and the heptyl chain.
Table 1: Representative ¹H NMR Data for 1-Phenyl-1-heptanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Ar-H |
| 4.58 | t | 1H | CH-OH |
| 1.82 - 1.68 | m | 2H | CH₂ |
| 1.42 - 1.22 | m | 8H | (CH₂)₄ |
| 0.89 | t | 3H | CH₃ |
This data is representative and may vary based on solvent and instrumental parameters.
Table 2: Representative ¹³C NMR Data for 1-Phenyl-1-heptanol rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | Ar-C |
| 128.4 | Ar-CH |
| 127.3 | Ar-CH |
| 126.0 | Ar-CH |
| 75.0 | CH-OH |
| 39.2 | CH₂ |
| 31.9 | CH₂ |
| 29.3 | CH₂ |
| 25.8 | CH₂ |
| 22.7 | CH₂ |
| 14.1 | CH₃ |
This data is representative and may vary based on solvent and instrumental parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Elucidation and Purity
The GC component separates volatile compounds in a mixture based on their physical and chemical properties as they pass through a column. The subsequent MS component bombards the separated compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, acts as a molecular "fingerprint" that allows for definitive identification. The mass spectrum for 1-phenyl-1-heptanol would confirm its molecular weight of 192.30 g/mol . nih.gov
To determine the enantiomeric excess, a specialized chiral GC column is required. gcms.cz These columns contain a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, causing them to travel through the column at different rates and thus elute at different times. gcms.czsigmaaldrich.com By measuring the area under the peak for each enantiomer, their relative proportion in the mixture can be accurately calculated. For a sample of (S)-1-Phenyl-1-heptanol with 91% ee, the (S)-enantiomer would be the major peak, while the (R)-enantiomer would be the minor peak.
The enantiomeric excess (ee) is calculated using the areas of the two peaks: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area) ] x 100
For a 91% ee, the composition is 95.5% of the (S)-enantiomer and 4.5% of the (R)-enantiomer.
Table 1: Representative Chiral GC-MS Data for 1-Phenyl-1-heptanol (91% ee)
| Peak | Compound | Retention Time (min) | Relative Peak Area (%) |
| 1 | (R)-1-Phenyl-1-heptanol | 12.34 | 4.5 |
| 2 | (S)-1-Phenyl-1-heptanol | 12.89 | 95.5 |
Note: The elution order and retention times are hypothetical and depend on the specific chiral column and analytical conditions used. sigmaaldrich.com
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Table 2: Characteristic FTIR Absorption Bands for 1-Phenyl-1-heptanol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad, strong) | O-H Stretch | Alcohol |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2950-2850 | C-H Stretch | Aliphatic Chain |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1100 (strong) | C-O Stretch | Secondary Alcohol |
Note: Peak positions are approximate. libretexts.orgspectroscopyonline.comresearchgate.netresearchgate.net
Raman Spectroscopy , like FTIR, provides information about molecular vibrations. acs.org Traditional Raman spectroscopy is also unable to differentiate between enantiomers because their spectra are identical. acs.org However, advanced chiroptical Raman techniques, such as Raman Optical Activity (ROA), can be used for enantiomeric analysis. americanpharmaceuticalreview.comresearchgate.net ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. mdpi.com This differential scattering provides a unique spectral fingerprint for each enantiomer. The ROA spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for determining both the absolute configuration and the enantiomeric purity of a sample in solution. mdpi.comnih.govnih.gov
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Assignment
Optical Rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. Enantiomers rotate light by equal amounts but in opposite directions. chemistrysteps.com The specific rotation, [α], is a characteristic constant for a pure chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).
The enantiomeric excess (ee) of a mixture is directly related to its observed optical rotation and is often referred to as optical purity. libretexts.orgwikipedia.org The relationship is given by the formula: Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100
For a sample of (S)-1-Phenyl-1-heptanol with a 91% ee, the measured optical rotation will be 91% of the value of the pure (S)-enantiomer. chemistrysteps.comkhanacademy.org The sign of the rotation (positive, +, or negative, -) confirms which enantiomer is in excess.
Table 3: Calculation of Observed Specific Rotation
| Parameter | Value |
| Specific Rotation of Pure (S)-1-Phenyl-1-heptanol ([α]max) | X ° |
| Enantiomeric Excess (ee) / Optical Purity | 91% |
| Observed Specific Rotation ([α]obs) | 0.91 * X ° |
Note: The specific rotation value 'X' is a constant specific to the compound and measurement conditions.
Circular Dichroism (CD) Spectroscopy is another powerful chiroptical technique used for stereochemical analysis. harvard.edu It measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. mtoz-biolabs.comnih.gov Enantiomers produce CD spectra that are perfect mirror images of each other, exhibiting opposite signals (positive or negative Cotton effects). researchgate.net
To assign the absolute configuration of the 1-phenyl-1-heptanol sample, its experimental CD spectrum is compared to a reference. This reference can either be the known experimental spectrum of a pure enantiomer or a spectrum predicted by quantum chemical calculations for a specific configuration (e.g., the 'S' configuration). researchgate.netbiotools.usnih.gov If the experimental spectrum of the sample, which shows an excess of one enantiomer, matches the spectrum of the known or calculated (S)-enantiomer, it confirms the absolute configuration of the major component as (S)-1-Phenyl-1-heptanol.
Role and Applications of S 1 Phenyl 1 Heptanol As a Chiral Building Block
Synthetic Utility in Accessing Other Chiral Molecules
The primary role of a chiral building block is to serve as a starting material for the synthesis of other enantiomerically pure compounds. Chiral aromatic alcohols are widely utilized in synthetic procedures within the pharmaceutical and fine chemical industries. The (S)-configuration of 1-phenyl-1-heptanol (B1619153) can be transferred to new molecules, obviating the need for asymmetric synthesis or chiral resolution at later stages of a synthetic sequence.
Chiral amines are crucial structural motifs found in a vast number of natural products and active pharmaceutical ingredients. The conversion of chiral alcohols to chiral amines is a highly valuable transformation. A powerful method for this conversion is the dual-enzyme hydrogen-borrowing cascade. This biocatalytic approach uses an alcohol dehydrogenase (ADH) to oxidize the starting alcohol to an intermediate ketone, which is then reductively aminated by an amine dehydrogenase (AmDH) to form the final amine product. The process is self-sufficient, requiring only catalytic amounts of a nicotinamide cofactor.
This methodology has been successfully applied to chiral secondary alcohols, demonstrating the feasibility of converting (S)-alcohols to (R)-amines with high stereochemical fidelity through an inversion of configuration. For instance, the closely related substrate (S)-1-phenylethanol was converted to (R)-1-phen
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | ee (%) | Key Conditions |
|---|---|---|---|
| Biocatalytic Reduction | 65–85 | 91–99 | pH 7–8, 30–40°C, NADH recycling |
| Chiral Auxiliary | 70–80 | 90–95 | Low temperature (–78°C), anhydrous conditions |
| Chromatographic Resolution | 40–60 | 99+ | Chiralcel OD-H column, hexane/isopropanol |
Basic: How can researchers accurately determine the enantiomeric excess (ee) of (S)-1-Phenyl-1-heptanol?
Methodological Answer:
Enantiomeric excess is quantified using chiral analytical techniques:
- Chiral HPLC/GC : Columns with chiral stationary phases (e.g., β-cyclodextrin) separate enantiomers. Retention times and peak area ratios determine ee% .
- Polarimetry : Measures optical rotation. Requires pure enantiomer references for calibration and assumes no interfering chiral impurities .
- NMR with Chiral Solvating Agents : Eu(hfc)₃ or Pirkle’s alcohol induces diastereomeric splitting in ¹H/¹³C NMR signals .
Q. Critical Considerations :
- Validate methods with racemic and enantiopure standards.
- Cross-verify using two independent techniques (e.g., HPLC + NMR) to address discrepancies from impurities .
Advanced: How can researchers resolve contradictions between experimental ee values and computational predictions?
Methodological Answer:
Discrepancies often arise from incomplete modeling of reaction dynamics or unaccounted stereochemical drift. Mitigation strategies include:
- Iterative Refinement : Compare experimental ee data with DFT-calculated transition state energies. Adjust computational models (e.g., solvent effects, entropy) to align with empirical results .
- In Situ Monitoring : Use real-time techniques (e.g., ReactIR) to detect kinetic resolution or racemization during synthesis .
- Triangulation : Validate results via multiple analytical methods (e.g., HPLC, polarimetry, and Mosher ester analysis) to rule out instrumental bias .
Q. Example Workflow :
Perform kinetic studies to identify side reactions.
Re-optimize computational parameters (e.g., solvation model).
Replicate experiments under strictly anhydrous/inert conditions.
Advanced: What methodological approaches optimize reaction conditions to improve ee% in biocatalytic syntheses?
Methodological Answer:
Optimization requires balancing enzyme activity, stability, and stereoselectivity:
- Directed Evolution : Engineer ADH/KRED variants via iterative mutagenesis (e.g., error-prone PCR) to enhance enantioselectivity .
- Solvent Engineering : Use hydrophobic ionic liquids or biphasic systems to stabilize enzymes and shift equilibrium toward product formation .
- Cofactor Recycling : Optimize NAD(P)H regeneration systems (e.g., glucose dehydrogenase or electrochemical methods) to reduce cost and byproducts .
Q. Table 2: Optimization Parameters for Biocatalysis
| Parameter | Impact on ee% | Example Adjustment |
|---|---|---|
| pH | Alters enzyme conformation | Adjust to pH 7.5 for ADH stability |
| Temperature | Affects reaction kinetics | Lower temps (25°C) reduce denaturation |
| Co-solvent Concentration | Modulates substrate solubility | 10% DMSO enhances substrate uptake |
Advanced: How to design SAR studies for (S)-1-Phenyl-1-heptanol’s stereochemical impact on bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies should systematically vary structural motifs while measuring biological endpoints:
Stereoisomer Comparison : Synthesize (R)- and (S)-enantiomers and evaluate potency in assays (e.g., enzyme inhibition or receptor binding) .
Chain Length Modulation : Synthesize analogs with shorter/longer alkyl chains (e.g., C5–C9) to assess hydrophobicity effects.
Functional Group Introduction : Add electron-withdrawing/donating groups to the phenyl ring to probe electronic effects.
Q. Data Interpretation :
- Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity.
- Validate findings via crystallography (e.g., ligand-protein co-crystal structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
